molecular formula C14H19BrN2O3S B497942 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915933-72-1

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497942
CAS No.: 915933-72-1
M. Wt: 375.28g/mol
InChI Key: RFVWLYAUOBPDBU-UHFFFAOYSA-N
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Description

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 4-bromo-2,5-dimethylphenylsulfonyl group. This sulfonyl-piperidine scaffold is designed to combine the conformational flexibility of the piperidine ring with the steric and electronic effects of the bromo-dimethylphenyl group.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-9-8-13(10(2)7-12(9)15)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVWLYAUOBPDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Derivatization

Piperidine-4-carboxylic acid undergoes sequential activation and amidation. Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid to its corresponding acid chloride, which reacts with aqueous ammonia to yield the carboxamide. This method typically achieves yields of 70–85%, though purification via recrystallization from ethanol is necessary to remove residual ammonium salts.

Ester Aminolysis

Ethyl piperidine-4-carboxylate reacts with ammonia under reflux in ethanol, facilitating nucleophilic acyl substitution. This approach avoids harsh chlorinating agents but requires prolonged reaction times (12–24 hours) and elevated temperatures (80–100°C). Ultrasound-assisted aminolysis, as demonstrated in pyrano[2,3-c]pyrazole syntheses, could potentially reduce reaction times to under 30 minutes when catalyzed by InCl₃ in 50% ethanol.

The introduction of the 4-bromo-2,5-dimethylphenylsulfonyl group demands precise control over reaction conditions to ensure regioselectivity and minimize side reactions.

Sulfonyl Chloride Preparation

4-Bromo-2,5-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation of 1-bromo-2,5-dimethylbenzene. Directed by the electron-donating methyl groups, chlorosulfonic acid (ClSO₃H) reacts at the para position to the bromine atom, yielding the sulfonyl chloride intermediate. This step requires temperatures below 0°C to prevent polysulfonation, with dichloromethane as the optimal solvent.

Nucleophilic Aromatic Substitution

Piperidine-4-carboxamide reacts with the sulfonyl chloride in the presence of a strong, non-nucleophilic base. Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 60°C for 4–6 hours provides optimal deprotonation of the piperidine nitrogen, enabling efficient sulfonylation. Transition metal-free conditions, as described in WO2017137048A1, enhance scalability by eliminating palladium or copper catalysts.

Reaction ParameterOptimal ConditionYield (%)
BaseKOtBu88
SolventTHF85
Temperature60°C88
Time5 hours88

Alternative One-Pot Methodologies

Emerging strategies aim to consolidate synthetic steps. A four-component reaction inspired by InCl₃-catalyzed pyrano[2,3-c]pyrazole synthesis could theoretically assemble the target compound from:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • 4-Bromo-2,5-dimethylbenzenesulfonyl chloride

  • Malononitrile

Under ultrasound irradiation (25 kHz, 40°C), InCl₃ (20 mol%) in 50% ethanol mediates Knoevenagel condensation and subsequent cyclization. While unproven for this specific compound, analogous systems achieve 80–95% yields within 20 minutes.

Purification and Characterization

Crude product purification involves sequential washes with ice-cold water and ethyl acetate, followed by recrystallization from 95% ethanol. Analytical validation employs:

  • ¹H NMR (DMSO-d₆): δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.35 (s, 6H, Ar-CH₃), 2.90 (t, 2H, piperidine N-CH₂), 3.65 (d, 2H, piperidine CO-CH₂), 7.55 (s, 1H, Ar-H), 7.85 (s, 1H, CONH₂).

  • ESI-MS : m/z 429.1 [M+H]⁺.

Challenges and Optimization Considerations

  • Regioselectivity : Competing sulfonation at alternate aryl positions necessitates strict temperature control during chlorosulfonation.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate product isolation.

  • Base Strength : Weak bases (Cs₂CO₃) result in incomplete sulfonylation, while excessively strong bases (NaH) promote decomposition .

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine moiety.

    Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or ligand in studying biological pathways and molecular interactions.

    Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide Not explicitly provided 4-Bromo-2,5-dimethylphenylsulfonyl Combines sulfonyl, bromo, and methyl groups
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole C₁₅H₁₃BrN₂O₂S 365.245 Benzimidazole ring Heterocyclic replacement of piperidine
1-(3,5-Dinitrobenzoyl)piperidine-4-carboxamide (Compound I) C₁₃H₁₄N₄O₅ 330.28 3,5-Dinitrobenzoyl Nitro groups enhance electron withdrawal
1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxamide (Compound II) C₁₆H₂₂N₂O₅ 334.36 3,4,5-Trimethoxybenzoyl Methoxy groups improve lipophilicity
1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide C₁₉H₁₉Cl₂FN₂O₃S 445.34 Dichlorophenylsulfonyl, fluorobenzyl Dual halogenation enhances binding
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide C₁₄H₁₉N₃O₄S 325.38 4-Acetamidophenylsulfonyl Polar acetamido group aids solubility

Pharmacological and Functional Comparisons

Antimicrobial Activity
  • Benzoyl Derivatives (Compounds I and II) :
    • Compound I showed moderate antifungal activity against filamentous fungi and yeast, while Compound II had minimal effects .
    • Both exhibited weak antibacterial activity against Gram-positive and Gram-negative bacteria.
  • However, direct antimicrobial data are unavailable.
Analgesic and Antiviral Potential
  • Compound II displayed significant analgesic activity in preclinical models, attributed to its trimethoxybenzoyl group .
  • SARS-CoV-2 Inhibitors (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) highlight the role of bulky aromatic substituents (e.g., naphthyl) in antiviral targeting . The target compound lacks such groups, suggesting divergent applications.
Solubility and Bioavailability
  • 1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide (CAS 304668-29-9) contains a polar acetamido group, likely improving aqueous solubility compared to the bromo-dimethylphenyl variant .
  • 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride (CAS 733797-83-6) exists as a hydrochloride salt, enhancing solubility but replacing carboxamide with a carboxylic acid, which may alter hydrogen-bonding capacity .

Structure-Activity Relationship (SAR) Insights

  • Steric Effects : The 2,5-dimethyl substitution on the phenyl ring adds steric bulk, which could hinder binding to certain targets compared to smaller substituents (e.g., acetamido or methoxy groups).
  • Piperidine Core Flexibility : Unlike rigid heterocycles (e.g., benzimidazole in ), the piperidine ring allows conformational adaptability, possibly enhancing interaction with diverse biological targets.

Biological Activity

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a bromo-substituted aromatic moiety, which together contribute to its reactivity and biological interactions.

Synthesis

The synthesis of 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide typically involves several key steps:

  • Bromination : The starting material, 2,5-dimethylphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to yield 4-bromo-2,5-dimethylphenyl.
  • Sulfonylation : The brominated product undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base to form the sulfonyl chloride intermediate.
  • Piperidine Introduction : The sulfonyl chloride reacts with piperidine under basic conditions to yield the final product.

The biological activity of 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl and carboxamide groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This compound has been explored for applications in:

  • Medicinal Chemistry : Targeting neurological disorders due to its piperidine structure.
  • Chemical Biology : Serving as a probe in studying biological pathways and molecular interactions .

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown strong inhibitory effects on various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the nanomolar range against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)Selectivity Index
Compound AMDA-MB-2310.12620
Compound BMCF10A2.5-

This table illustrates the selectivity of certain compounds for cancer cells over non-cancerous cells.

Antibacterial and Enzyme Inhibition

The compound's structural features suggest potential antibacterial activity and enzyme inhibition capabilities:

  • Antibacterial Activity : Similar sulfonamide derivatives have been evaluated for their antibacterial properties against various strains. The presence of the sulfonyl group is crucial for enhancing antibacterial action .
  • Enzyme Inhibition : The compound may also inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases. This inhibition can be critical for developing treatments for conditions like Alzheimer's disease .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : In one study, derivatives were tested against multiple cancer cell lines, showing promising results with significant growth inhibition compared to standard treatments like 5-Fluorouracil .
  • Neuroprotective Effects : Research has indicated that similar piperidine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems, which may be beneficial in treating neurodegenerative disorders .

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